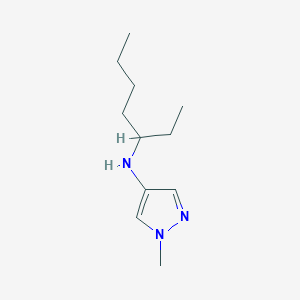

N-(Heptan-3-yl)-1-methyl-1H-pyrazol-4-amine

Description

Properties

Molecular Formula |

C11H21N3 |

|---|---|

Molecular Weight |

195.30 g/mol |

IUPAC Name |

N-heptan-3-yl-1-methylpyrazol-4-amine |

InChI |

InChI=1S/C11H21N3/c1-4-6-7-10(5-2)13-11-8-12-14(3)9-11/h8-10,13H,4-7H2,1-3H3 |

InChI Key |

YSFVRSMLTXVQHZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)NC1=CN(N=C1)C |

Origin of Product |

United States |

Preparation Methods

Direct N-Alkylation of 1-Methyl-1H-pyrazol-4-amine

One straightforward approach is the direct alkylation of 1-methyl-1H-pyrazol-4-amine with an appropriate alkylating agent such as 3-bromoheptane or 3-chloroheptane under basic conditions.

- Reaction conditions: Typically, the pyrazol-4-amine is reacted with the alkyl halide in the presence of a base like potassium carbonate or sodium hydride in a polar aprotic solvent such as dimethylformamide or acetonitrile.

- Temperature: Mild heating (50–80 °C) is often sufficient.

- Yield: Reported yields for similar N-alkylations range from 60% to 85%.

- Purification: The product is purified by recrystallization or column chromatography.

This method benefits from operational simplicity but may require careful control to avoid dialkylation or N-alkylation at undesired positions.

Preparation via Primary Amine Substrates (Novel Direct N-Substitution)

A recent method reported in 2021 describes the preparation of N-alkyl pyrazoles directly from primary aliphatic amines, including heptylamine derivatives, without the need for alkyl halides or inorganic reagents.

- Process: Primary amines react with pyrazole precursors under mild conditions to form N-substituted pyrazoles.

- Advantages: Short reaction times, mild conditions, no inorganic reagents, and broad substrate scope.

- Relevance: This method can be adapted for the synthesis of this compound by using heptan-3-amine as the amine substrate.

- Yield and purity: High yields with minimal byproducts have been reported.

- References: This approach is detailed in the Journal of Organic Chemistry, 2021.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Direct N-alkylation | 1-Methyl-1H-pyrazol-4-amine + 3-bromoheptane | Base (K2CO3/NaH), DMF, 50-80 °C | 60-85 | >95 | Simple, risk of dialkylation |

| Direct N-substitution from primary amines | 1-Methyl-1H-pyrazole + heptan-3-amine | Mild, no inorganic reagents, short time | 70-90 | >98 | Novel, mild, environmentally friendly |

| Multi-step halogenation and Grignard | N-methyl-3-aminopyrazole + halogen + Grignard reagents | Multiple steps, inert atmosphere | 60-70 | >99.5 | Complex, high purity, not direct N-alkylation |

Analytical and Characterization Data

- Nuclear Magnetic Resonance (NMR): 1H NMR spectra typically show characteristic singlets for the methyl group on nitrogen (~3.8 ppm) and multiplets corresponding to the heptan-3-yl chain protons.

- High-Performance Liquid Chromatography (HPLC): Used to assess purity, with reported purities exceeding 95% for direct alkylation and over 98% for novel amine substitution methods.

- Mass Spectrometry (MS): Confirms molecular weight consistent with this compound.

- Infrared Spectroscopy (IR): Shows characteristic N-H and C-N stretches confirming amine and pyrazole functionalities.

Chemical Reactions Analysis

Types of Reactions

N-(Heptan-3-yl)-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can participate in nucleophilic substitution reactions where the heptan-3-yl group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazole alcohols.

Scientific Research Applications

N-(Heptan-3-yl)-1-methyl-1H-pyrazol-4-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(Heptan-3-yl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomers: Heptan-2-yl vs. Heptan-3-yl Substitution

Compound : 1-(Heptan-2-yl)-1H-pyrazol-4-amine (CAS 1240569-88-3)

- Molecular Formula : C₁₀H₁₉N₃

- Key Differences : The heptyl chain is attached at the pyrazole’s 2-position instead of 3.

- Implications: Positional isomerism alters steric bulk and solubility.

Aromatic vs. Aliphatic Substituents

Compound : N-[(2-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine (CAS 1152858-05-3)

Cyclic Amine vs. Linear Alkyl Chains

Compound : N-(Azetidin-3-yl)-1-methyl-1H-pyrazol-4-amine dihydrochloride (CAS 1820651-25-9)

- Molecular Formula : C₇H₁₃ClN₄

- Key Differences : The azetidine ring replaces the heptyl chain, introducing a rigid, cyclic amine.

- Implications : Cyclic amines improve hydrogen-bonding capacity and metabolic stability. However, the heptan-3-yl group in the target compound may confer superior membrane permeability due to increased hydrophobicity .

Pharmacologically Active Derivatives

Compound : BIIB06875 (BTK Inhibitor)

- Structure : Derived from 1-methyl-1H-pyrazol-4-amine coupled with substituted 2-chloropyrimidine.

- Key Differences : The target compound’s heptan-3-yl group contrasts with BIIB06875’s pyrimidine substituent.

- Implications : Alkyl chains like heptan-3-yl may optimize off-target selectivity by occupying hydrophobic regions of binding sites, whereas heterocyclic substituents (e.g., pyrimidine) enhance π-orbital interactions .

Data Tables: Structural and Property Comparisons

Biological Activity

N-(Heptan-3-yl)-1-methyl-1H-pyrazol-4-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, potential therapeutic applications, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has a molecular formula of C_{12}H_{18}N_4 and a molecular weight of approximately 210.30 g/mol. The compound features a pyrazole moiety, which is known for its diverse biological activities, and a heptan substituent that may influence its pharmacological properties.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Initial studies suggest that this compound possesses antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of microbial cell membranes, leading to cell death.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, its interaction with matrix metalloproteinases (MMPs) has been hypothesized, which could have implications in cancer therapy .

- Potential Anti-inflammatory Effects : Preliminary data indicate that this compound may modulate inflammatory responses, although detailed mechanisms remain to be elucidated.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific receptors or enzymes, influencing various signaling pathways:

- Binding Affinity Studies : Interaction studies have focused on the compound's binding affinity to target proteins. Such studies are crucial for understanding how this compound can modulate biological pathways and potentially lead to new therapeutic targets.

Case Studies and Research Findings

Several research efforts have explored the biological activity of pyrazole derivatives similar to this compound:

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Differences | Unique Features |

|---|---|---|

| N-(Heptan-2-yl)-1-methyl-1H-pyrazol-4-amines | Heptan group at position 2 | Different steric effects due to heptane position |

| N-(Heptan-2-yl)-1-methyl-1H-pyrazol-5-amines | Methyl group at position 5 | Variations in electronic properties affecting interactions |

The structural variations significantly influence the biological activity and reactivity of these compounds, highlighting the importance of substitution patterns in drug design.

Q & A

Basic: What are the common synthetic routes for N-(Heptan-3-yl)-1-methyl-1H-pyrazol-4-amine in academic research?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. A representative approach includes reacting a pyrazole derivative (e.g., 1-methyl-1H-pyrazol-4-amine) with heptan-3-yl halides or activated intermediates under basic conditions. For instance, copper-catalyzed reactions using cesium carbonate (Cs₂CO₃) and copper(I) bromide (CuBr) in aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) have been effective for similar pyrazole-amine derivatives . Optimizing stoichiometry and reaction time (e.g., 48 hours at 35°C) can enhance yields. Post-synthesis, purification via column chromatography (e.g., ethyl acetate/hexane gradients) is recommended .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm proton environments and carbon backbone, respectively. For example, pyrazole ring protons typically appear at δ 7.5–8.5 ppm .

- Mass Spectrometry (HRMS-ESI): To verify molecular weight (e.g., m/z 215 [M+H]⁺ for analogous compounds) .

- Infrared Spectroscopy (IR): Identify functional groups (e.g., amine N-H stretches ~3298 cm⁻¹) .

- X-ray Crystallography (if crystalline): Resolve 3D structure and confirm stereochemistry using SHELX programs .

Advanced: How can reaction conditions be optimized to improve the yield of this compound?

Methodological Answer:

- Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) improve nucleophilicity and stabilize intermediates .

- Catalyst Screening: Test Cu(I)/Cu(II) catalysts (e.g., CuBr vs. CuI) to enhance coupling efficiency .

- Temperature Control: Gradual heating (e.g., 35–60°C) balances reaction rate and side-product formation .

- Base Optimization: Compare Cs₂CO₃ (high solubility) with K₂CO₃ or NaH for deprotonation efficiency .

- Scale-Up Strategies: Implement flow chemistry for reproducible, high-throughput synthesis .

Advanced: What strategies resolve contradictions in reported biological activities of similar pyrazole derivatives?

Methodological Answer:

- Assay Standardization: Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and concentrations to control for variability .

- Orthogonal Assays: Validate enzyme inhibition (e.g., caspase-3 activation) with complementary methods like fluorescence polarization or surface plasmon resonance .

- Structural-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., fluorinated vs. methyl groups) on target binding using crystallography or molecular docking .

- Meta-Analysis: Aggregate data from multiple studies to identify trends, adjusting for variables like solvent carriers (DMSO vs. ethanol) .

Advanced: How to design computational docking studies to predict target interactions?

Methodological Answer:

- Ligand Preparation: Generate 3D conformers of this compound using software like Open Babel, optimizing protonation states at physiological pH .

- Protein Selection: Retrieve target structures (e.g., kinases, GPCRs) from the PDB; preprocess with tools like AutoDockTools to remove water and add hydrogens .

- Docking Parameters: Use AutoDock Vina with a grid box encompassing the active site. Set exhaustiveness ≥100 for thorough sampling .

- Validation: Benchmark against known inhibitors (e.g., staurosporine for kinases) to assess scoring function accuracy .

- Post-Docking Analysis: Visualize binding poses (PyMOL) and calculate binding energies (MM-GBSA) to prioritize hits .

Basic: What are the stability and storage recommendations for this compound?

Methodological Answer:

- Stability: Pyrazole derivatives are generally hygroscopic. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation .

- Storage: Store at –20°C in amber vials under inert gas (N₂/Ar). Lyophilization is recommended for long-term storage .

- Compatibility: Avoid polypropylene containers; use glass or PTFE-lined caps to prevent adsorption .

Advanced: How to troubleshoot low purity in synthesized batches?

Methodological Answer:

- Chromatography Refinement: Adjust solvent polarity (e.g., CH₂Cl₂:MeOH gradients) or switch to preparative HPLC for challenging separations .

- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) by slow cooling to isolate crystalline product .

- Impurity Profiling: Use LC-MS to identify by-products (e.g., di-alkylated amines) and modify protecting groups or reaction times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.